

Application Notes and Protocols for Chitopentaose Pentahydrochloride

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Compound of Interest

Compound Name: Chitopentaose Pentahydrochloride

Cat. No.: B3026890

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitopentaose Pentahydrochloride, a chitosan oligosaccharide, has garnered significant interest in biomedical research due to its notable anti-inflammatory properties.^[1] As a derivative of chitin, one of the most abundant natural biopolymers, it offers a promising avenue for the development of novel therapeutics. These application notes provide an overview of its utility and detailed protocols for its experimental application.

Chitopentaose Pentahydrochloride is soluble in water and is typically stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).^[1] For cell culture applications, stock solutions should be sterile-filtered through a 0.22 µm filter before use.^[1]

Key Applications

- **Anti-inflammatory Research:** Investigating the mechanisms of inflammation and the efficacy of anti-inflammatory compounds.
- **Drug Development:** Serving as a lead compound for the development of new anti-inflammatory drugs.

- Cosmeceuticals: Potential inclusion in topical formulations for its anti-inflammatory benefits.

Quantitative Data Summary

The following tables summarize the reported efficacy of chitooligosaccharides (COS), including Chitopentaose, in modulating key inflammatory markers.

Table 1: In Vitro Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Compound	Concentration	Target Molecule	Percent Inhibition	Reference
Chitooligosaccharides	0.2%	Nitric Oxide (NO)	44.1%	[2]
Chitooligosaccharides	0.4%	Nitric Oxide (NO)	50.2%	[2]
Chitooligosaccharides	50-200 µg/mL	Interleukin-6 (IL-6)	Significant Inhibition	[3]
Chitohexaose	>50% reduction	IL-6 and TNF-α	>50%	[1]
Rutin-COS Complex	1-15 µg/mL	NO, PGE2, TNF-α, IL-6, IL-1	Significant Reduction	[4]

Table 2: In Vivo Anti-inflammatory Effects of Chitooligosaccharides

Animal Model	Compound/ Dose	Assay	Time Point	Percent Inhibition of Edema	Reference
Balb/c Mice	Indomethacin (10 mg/kg)	Carrageenan-induced paw edema	2 h	67.92%	[5] [6]
Balb/c Mice	Indomethacin (10 mg/kg)	Carrageenan-induced paw edema	3 h	71.61%	[5] [6]
Balb/c Mice	Indomethacin (10 mg/kg)	Carrageenan-induced paw edema	6 h	78.79%	[5] [6]
Wistar Rats	Asparacosin A (20 mg/kg)	Carrageenan-induced paw edema	3 h & 5 h	Significant Inhibition	[7]
Wistar Rats	Asparacosin A (40 mg/kg)	Carrageenan-induced paw edema	3 h & 5 h	Significant Inhibition	[7]

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol details the procedure to assess the anti-inflammatory effects of **Chitopentaose Pentahydrochloride** on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Materials:

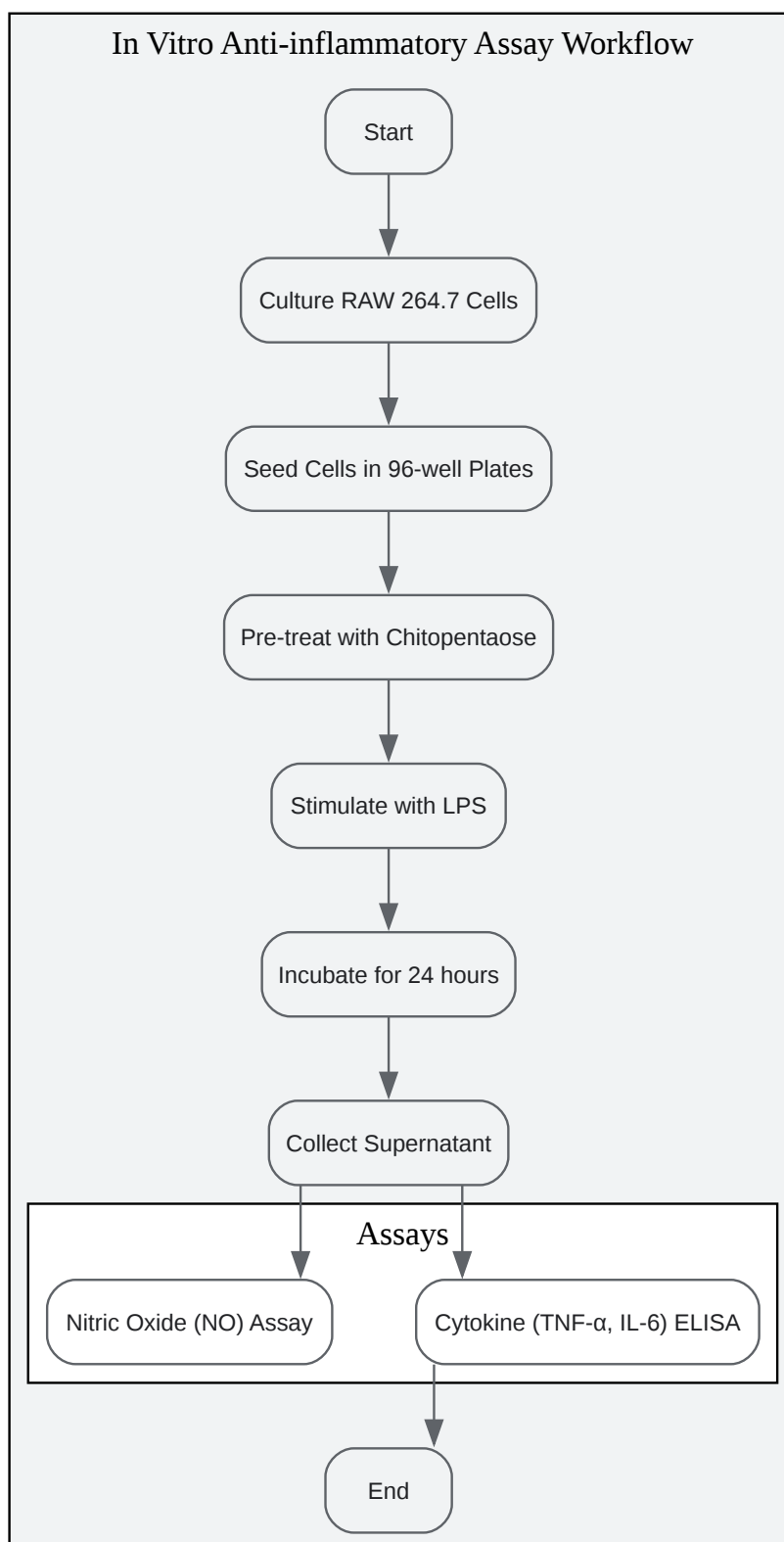
- RAW 264.7 cells
- Dulbecco's Modified Eagle Medium (DMEM)

- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **Chitopentaose Pentahydrochloride**
- Lipopolysaccharide (LPS) from E. coli
- Griess Reagent
- ELISA kits for TNF- α and IL-6
- 96-well plates

Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Seeding: Seed the cells in 96-well plates at a density of 2×10^5 cells/well and allow them to adhere overnight.
- Treatment:
 - Pre-treat the cells with varying concentrations of **Chitopentaose Pentahydrochloride** (e.g., 50, 100, 200 $\mu\text{g/mL}$) for 1 hour.
 - Subsequently, stimulate the cells with LPS (1 $\mu\text{g/mL}$) for 24 hours.
 - Include a control group (no treatment), an LPS-only group, and a vehicle control group.
- Nitric Oxide (NO) Measurement:
 - After the 24-hour incubation, collect the cell culture supernatant.
 - Mix 100 μL of the supernatant with 100 μL of Griess reagent in a new 96-well plate.
 - Incubate at room temperature for 10 minutes.

- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration using a sodium nitrite standard curve.
- Cytokine Measurement (TNF- α and IL-6):
 - Use the collected cell culture supernatant.
 - Quantify the levels of TNF- α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.



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Caption: Workflow for in vitro anti-inflammatory assay.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol describes the widely used carrageenan-induced paw edema model in mice to evaluate the in vivo anti-inflammatory activity of **Chitopentaose Pentahydrochloride**.^{[5][6]}

Materials:

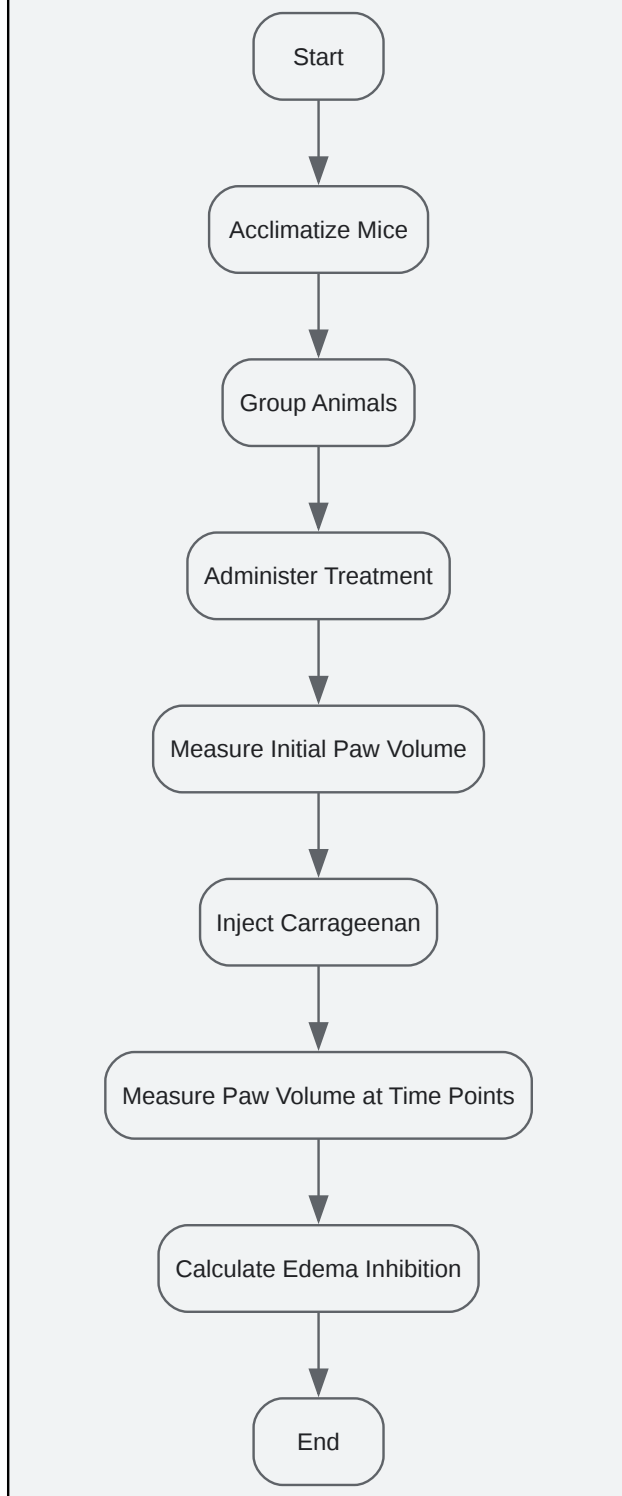
- Balb/c mice (6-8 weeks old)
- **Chitopentaose Pentahydrochloride**
- Carrageenan solution (1% in saline)
- Indomethacin (positive control)
- Saline solution (vehicle control)
- Plethysmometer

Procedure:

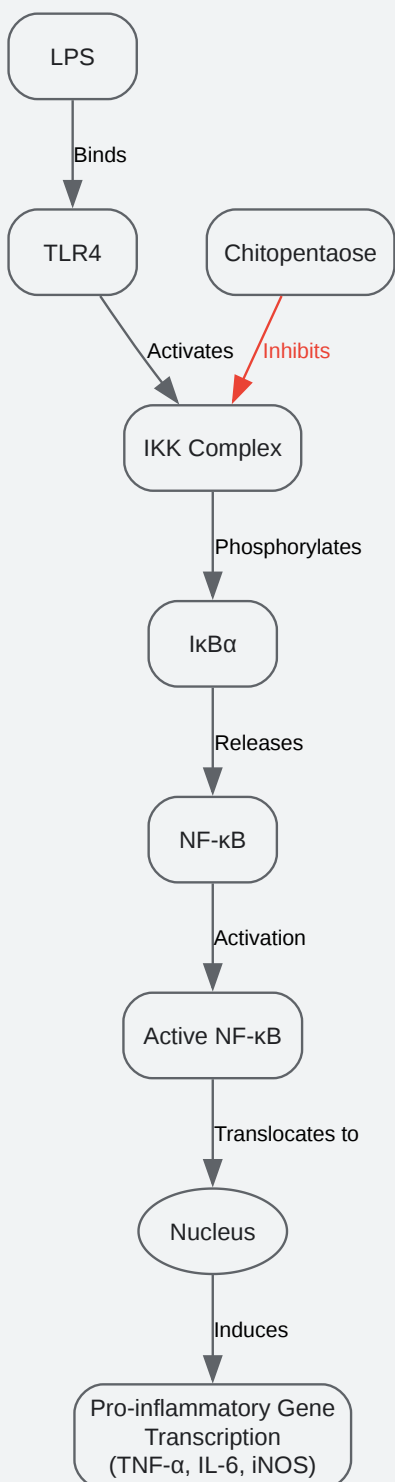
- Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
- Grouping: Divide the animals into the following groups (n=6-8 per group):
 - Vehicle Control (saline)
 - Positive Control (Indomethacin, e.g., 10 mg/kg)
 - Treatment groups (different doses of **Chitopentaose Pentahydrochloride**, e.g., 50, 100, 500 mg/kg)
- Administration: Administer the respective treatments (saline, Indomethacin, or **Chitopentaose Pentahydrochloride**) orally 60 minutes before the carrageenan injection.
- Induction of Edema:

- Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer.
- Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
- Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, and 6 hours after the carrageenan injection.
- Calculation:
 - Calculate the paw edema volume by subtracting the initial paw volume from the paw volume at each time point.
 - Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:
 - $\% \text{ Inhibition} = [(\text{Control Edema} - \text{Treated Edema}) / \text{Control Edema}] \times 100$

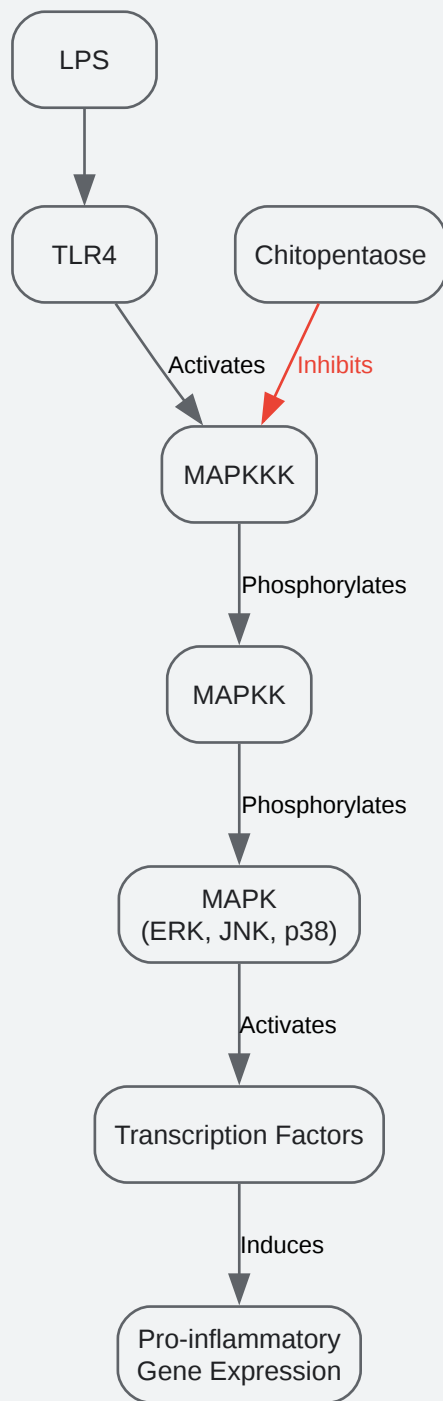
Carrageenan-Induced Paw Edema Workflow



NF-κB Signaling Pathway Inhibition



MAPK Signaling Pathway Inhibition



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